2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
The compound “2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule that contains several functional groups and rings. These include a 1,2,4-triazolo[4,3-b]pyridazine ring, an ethoxyphenyl group, a sulfanyl group, and a pyrrolidin-1-ylethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine is a fused ring system containing nitrogen atoms, which could participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the ethoxyphenyl and sulfanyl groups could potentially make the compound susceptible to reactions involving nucleophilic substitution or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Anti-Asthmatic Activities
A study conducted by Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and evaluated them for the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The study found compounds with potent anti-asthmatic activity, suggesting potential value in the treatment of asthma and other respiratory diseases. This research highlights the relevance of triazolopyridazine derivatives in developing new anti-asthmatic drugs (Kuwahara et al., 1997).
Anticancer Effects
Another study by Wang et al. (2015) focused on modifying a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety in N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrating remarkable anticancer effects and reduced toxicity. This modification led to several compounds with potent antiproliferative activities and reduced acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Herbicidal Activity
Research by Moran (2003) on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the potential application of these derivatives in agriculture as herbicides to control weed growth, thereby contributing to plant ecosystem health (Moran, 2003).
Synthesis and Molecular Docking
Flefel et al. (2018) conducted synthesis and in silico molecular docking screenings towards GlcN-6-P synthase with a series of novel pyridine and fused pyridine derivatives. This study aimed at discovering new molecules with antimicrobial and antioxidant activity, showcasing the broad application of triazolo and pyridazine derivatives in developing new pharmaceutical compounds (Flefel et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-26-15-7-5-14(6-8-15)19-21-20-16-9-10-17(22-24(16)19)27-13-18(25)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWBVGAWPORCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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